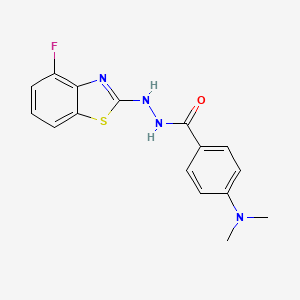
4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C16H15FN4OS and its molecular weight is 330.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzohydrazide backbone with a dimethylamino group and a fluorinated benzothiazole moiety. Its chemical formula is C14H14FN3S, and it exhibits notable physicochemical properties conducive to biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed promising antibacterial and antifungal activities against various pathogens, suggesting the potential for this compound in developing new antibiotics .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For instance, hydrazone derivatives have shown selective cytotoxicity against cancer cell lines, including A549 (lung cancer) cells. The mechanism involves the inhibition of key enzymes and pathways responsible for cancer cell proliferation .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Dimethylamino-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | A549 | 15 | Enzyme inhibition |
| N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide | MCF-7 | 10 | Apoptosis induction |
| Pyrazole derivatives | MDA-MB-231 | 5 | Synergistic effect with doxorubicin |
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted to affect histone deacetylases (HDACs), which play a critical role in the regulation of gene expression associated with tumor growth .
Case Study: HDAC Inhibition
In a study involving various hydrazone derivatives, one compound demonstrated potent inhibitory activity against class I HDAC isoforms, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .
Propiedades
IUPAC Name |
4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c1-21(2)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPNSZXFRPNRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














